molecular formula C26H23N5O5 B3011102 7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-54-4

7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B3011102
CAS RN: 1021095-54-4
M. Wt: 485.5
InChI Key: UVXRARMVSPLIOI-UHFFFAOYSA-N
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Description

7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

  • The compound exists in a zwitterionic form with a proton localized on the nitrogen atom of the piperidine ring and a negative charge delocalized over the pyrazololate fragment. Its stability varies in different states, being stable in crystal but unstable in solution. This characteristic is significant for understanding its behavior in various research settings (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Crystallography and Molecular Conformation

  • Studies on similar derivatives of this compound reveal the conformation of various ring structures, such as the dihydropyrazole ring adopting an envelope conformation and the piperidine fused ring a twisted-chair conformation. These structural insights are crucial for understanding the molecular geometry and potential interactions in various research applications (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).

Synthesis and Derivative Formation

  • The compound can be synthesized through various reactions, such as the reaction of sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. Understanding these synthetic routes is essential for creating targeted derivatives for specific research purposes (Abdelhamid, Fahmi, & Alsheflo, 2012).

Applications in Medicinal Chemistry

  • Some derivatives of this compound have been evaluated for their potential as Mycobacterium tuberculosis pantothenate synthetase inhibitors. This suggests a possible application in developing novel antibacterial agents (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Bioorganic Chemistry Applications

  • Derivatives of this compound, especially those possessing piperazine linkers, have shown significant antibacterial efficacies and biofilm inhibition activities. Such findings indicate potential uses in bioorganic chemistry, particularly in developing new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

properties

IUPAC Name

7-[4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-28-14-19(23-20(15-28)26(34)31(27-23)18-5-3-2-4-6-18)25(33)30-11-9-29(10-12-30)24(32)17-7-8-21-22(13-17)36-16-35-21/h2-8,13-15H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRARMVSPLIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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